1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate
Overview
Description
“1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate” is a chemical compound with the molecular formula C11H15F3O5 . It has a molecular weight of 284.23 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate” is represented by the formula C11H15F3O5 . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, and 5 oxygen atoms .Scientific Research Applications
Excess Molar Volumes Study
1,3-Diethyl propanedioate's binary mixtures with various alcohols were studied for their excess molar volumes at different temperatures. These studies are crucial for understanding the compound's interactions and behaviors in various solutions, which is vital for industrial and laboratory applications (Wang & Yan, 2010).
Catalysis and Transesterification
In a study exploring the use of carbonate phosphonium salts as catalysts, 1,3-diethyl propanedioate demonstrated significant potential in the transesterification of dialkyl carbonates with diols. This implies its utility in producing linear and cyclic carbonate products, an important aspect in green chemistry and material synthesis (Selva, Caretto, Noè, & Perosa, 2014).
Electrochemical Fluorination
Research on the electrochemical fluorination of esters, including those of 1,3-diethyl propanedioate, has yielded valuable insights. This process is integral in the production of various fluorinated compounds, which have wide-ranging applications in pharmaceuticals, agrochemicals, and material science (Nagase, Abe, & Baba, 1968).
Bioresorbable Bone Cement Composites
The synthesis and characterization of fumarate-based polyesters, derived from compounds like 1,3-diethyl propanedioate, were studied for their application in bioresorbable bone cement composites. This research contributes significantly to the field of biomedical engineering, particularly in developing materials for bone repair and regeneration (Kharas et al., 1997).
Complexation with Lanthanide Cations
Studies have investigated the complexation behavior of 1,3-diethyl 2-(azulen-1-ylmethylene)propanedioate with lanthanide metal ions. Such research is fundamental in the field of coordination chemistry and has implications for the development of new materials and catalytic systems (Amarandei et al., 2014).
Downstream Processing in Microbial Production
Research on the downstream processing of biologically produced 1,3-propanediol, a related compound, provides insights into the cost-effective and efficient production of this valuable chemical. This is critical for its commercial scale-up and application in various industries (Xiu & Zeng, 2008).
Safety And Hazards
properties
IUPAC Name |
diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O5/c1-3-18-9(16)8(10(17)19-4-2)7(15)5-6-11(12,13)14/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIJZNNFFCFTKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)CCC(F)(F)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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